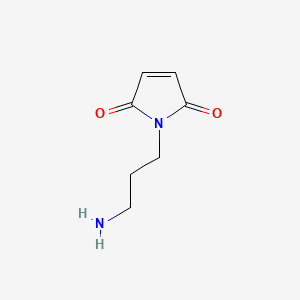

N-(2-Aminopropyl)maleimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Aminopropyl)maleimide: is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a pale pink solid that is hygroscopic and should be stored under an inert atmosphere at -20°C . This compound is known for its reactivity and is used in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(2-Aminopropyl)maleimide can be synthesized through several methods. One common approach involves the reaction of maleimide with 2-aminopropylamine under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Aminopropyl)maleimide undergoes various chemical reactions, including:

Addition Reactions: It reacts with thiols to form thiosuccinimide products through a thiol-Michael addition.

Substitution Reactions: It can undergo nucleophilic substitution reactions with amines and other nucleophiles.

Common Reagents and Conditions:

Thiol-Michael Addition: This reaction is typically carried out in polar solvents such as water, DMSO, or N,N-dimethylformamide (DMF) without the need for a catalyst.

Nucleophilic Substitution: These reactions often require mild conditions and can be facilitated by the presence of a base.

Major Products Formed:

Thiosuccinimide Products: Formed from the reaction with thiols.

Substituted Maleimides: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

N-(2-Aminopropyl)maleimide is extensively utilized in the development of drug delivery systems, particularly due to its ability to form stable conjugates with thiol-containing molecules.

1.1 Mucoadhesive Drug Delivery

Recent studies have shown that maleimide-functionalized polymers enhance mucoadhesive properties, making them suitable for transmucosal drug delivery. For instance, carboxymethyl cellulose modified with N-(2-aminoethyl)maleimide demonstrated improved mucoadhesion, which is critical for localized drug delivery in mucosal tissues. The synthesis involved functionalizing carboxymethyl cellulose with maleimide groups, allowing for the efficient attachment of thiol-containing drugs via thiol-maleimide chemistry .

1.2 Hydrogels and Nanoparticles

This compound has been incorporated into hydrogels and nanoparticles for controlled drug release. For example, maleimide-functionalized low molecular weight heparin was crosslinked with thiol-functionalized polymers to create hydrogels that respond to glutathione levels, allowing for targeted drug release in reducing environments such as tumors . Additionally, liposomal formulations have been enhanced by incorporating maleimide derivatives to improve drug encapsulation and release profiles .

Polymer Chemistry

This compound plays a crucial role in polymer chemistry as a cross-linking agent.

2.1 Cross-Linking Agents

As a thiol-reactive cross-linking agent, N-(2-aminoethyl)maleimide facilitates the formation of covalent bonds between polymer chains. This property is particularly useful in synthesizing hydrogels that require specific mechanical properties and stability under physiological conditions. The introduction of maleimide groups into polymer backbones allows for the creation of versatile materials that can be tailored for specific applications .

2.2 Functionalization of Biopolymers

The compound has also been used to functionalize biopolymers such as chitosan and alginate. By grafting maleimide onto these biopolymers, researchers have developed materials with enhanced properties for biomedical applications, including improved biocompatibility and biodegradability .

Bioconjugation Techniques

This compound is widely employed in bioconjugation techniques due to its ability to selectively react with thiols.

3.1 Protein Labeling

In protein chemistry, N-(2-aminoethyl)maleimide is utilized for labeling proteins through thiol modification. This method allows for the attachment of fluorescent tags or therapeutic agents to proteins without compromising their biological activity. The specificity of the maleimide-thiol reaction ensures that only targeted cysteine residues are modified, which is critical for maintaining protein functionality .

3.2 Development of Biosensors

The compound's reactivity with thiols has also been exploited in the development of biosensors. By immobilizing enzymes or antibodies onto surfaces functionalized with maleimides, researchers can create sensitive detection systems for various analytes .

Mecanismo De Acción

The mechanism of action of N-(2-Aminopropyl)maleimide involves its reactivity with nucleophiles, particularly thiols and amines . In biological systems, it targets enzymes containing reactive cysteinyl residues, essential for their catalytic activity . This interaction can inhibit the enzyme’s function, leading to antimicrobial and cytostatic effects .

Comparación Con Compuestos Similares

- N-Phenylmaleimide

- N-Ethylmaleimide

- N-Vinylmaleimide

Comparison: N-(2-Aminopropyl)maleimide is unique due to its specific reactivity with amino groups, making it particularly useful in bioconjugation and the development of ADCs . In contrast, other maleimides like N-phenylmaleimide and N-ethylmaleimide are more commonly used in polymer chemistry and as antimicrobial agents .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable linkages make it valuable for various scientific and industrial purposes.

Actividad Biológica

N-(2-Aminopropyl)maleimide, a derivative of maleimide, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its maleimide functional group, which is known for its reactivity towards thiols. This reactivity makes it a valuable compound in bioconjugation and drug development. The molecular formula is C6H10N2O, and it has a molecular weight of approximately 126.16 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Thiol Reactivity : The maleimide moiety is highly reactive towards thiol groups, allowing for the formation of stable thioether bonds. This property is exploited in drug delivery systems and protein labeling.

- Antifungal and Insecticidal Properties : Research indicates that maleimide derivatives exhibit significant antifungal and insecticidal activities. For instance, compounds derived from maleimide have shown effective inhibition against various phytopathogenic fungi and mosquitoes, demonstrating potential agricultural applications .

- Bioconjugation Applications : this compound has been utilized in synthesizing radiolabeled peptides for cancer targeting, showcasing its utility in medical imaging and therapeutic applications .

Antifungal Activity

A study evaluated several maleimide derivatives, including this compound, for their antifungal properties. Compounds demonstrated varying degrees of inhibition against fungi such as Rhizoctonia cerealis and Sclerotinia sclerotiorum. Notably, certain derivatives exhibited over 60% inhibition at concentrations as low as 12.5 µg/mL .

Insecticidal Activity

In bioassays conducted on Culex pipiens pallens, specific derivatives showed up to 60% inhibition at a concentration of 0.25 µg/mL. This suggests that the structural modifications around the maleimide core significantly enhance insecticidal efficacy .

Bioconjugation Studies

Recent research highlighted the rapid consumption of this compound during conjugation reactions with model peptides. The compound reacted efficiently with thiols, forming stable conjugates that are essential for targeted drug delivery systems . The kinetics of these reactions were monitored using LC-MS, confirming the quick formation of thio-succinimides from maleimides .

Biological Activity Summary

| Compound | Target Organism | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| This compound | Culex pipiens pallens | 60 | 0.25 |

| Maleimide Derivative A | Rhizoctonia cerealis | 60.6 | 12.5 |

| Maleimide Derivative B | Sclerotinia sclerotiorum | 21.4 | 50 |

Propiedades

Número CAS |

110008-25-8 |

|---|---|

Fórmula molecular |

C7H10N2O2 |

Peso molecular |

154.17 g/mol |

Nombre IUPAC |

1-(2-aminopropyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C7H10N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h2-3,5H,4,8H2,1H3 |

Clave InChI |

BVFLDXOLFQICED-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C1=O)CCCN |

SMILES canónico |

CC(CN1C(=O)C=CC1=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.